Boc-D-Dap-OMe.HCl

Peptide Synthesis Chiral Building Blocks Enantiomeric Purity

Researchers requiring regiospecific orthogonal protection in Dap-containing peptides often face β-amine selectivity challenges. Boc-D-Dap-OMe·HCl (CAS 363191-25-7) resolves this with its acid-labile Boc on the β-amine and base-stable methyl ester on the α-carboxyl group, enabling precise, sequential deprotection in both Boc- and Fmoc-SPPS. - Enables site-specific side-chain functionalization (N-alkylation, acylation, cyclization) while the Fmoc group remains intact for chain elongation. - D-configuration enhances metabolic stability and β-turn stabilization in macrocyclic antimicrobial peptides. - Compatible with Boc/Bzl industrial-scale peptide manufacturing; supplied as hydrochloride salt for optimal solubility in DMF and DMSO.

Molecular Formula C9H19ClN2O4
Molecular Weight 254.71 g/mol
Cat. No. B7970401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Dap-OMe.HCl
Molecular FormulaC9H19ClN2O4
Molecular Weight254.71 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CN)C(=O)OC.Cl
InChIInChI=1S/C9H18N2O4.ClH/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4;/h6H,5,10H2,1-4H3,(H,11,13);1H/t6-;/m1./s1
InChIKeyIKRXWXBVGWAKNK-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-D-Dap-OMe·HCl: Orthogonally Protected D-2,3-Diaminopropionic Acid Building Block for Peptide Synthesis Procurement


Boc-D-Dap-OMe·HCl (CAS 363191-25-7) is a protected derivative of D-2,3-diaminopropionic acid (D-Dap), incorporating a tert-butyloxycarbonyl (Boc) group at the β-amino position and a methyl ester at the α-carboxyl group, supplied as a hydrochloride salt . The compound possesses a single stereocenter in the D-configuration and serves as a chiral building block for incorporating non-canonical diamino acid residues into synthetic peptides . The orthogonal protection scheme—acid-labile Boc and base-stable methyl ester—enables selective deprotection strategies in both Boc- and Fmoc-based solid-phase peptide synthesis (SPPS) workflows [1].

Procurement Risk: Why Generic Dap Derivatives Cannot Substitute for Boc-D-Dap-OMe·HCl in Stereochemically Sensitive Syntheses


Substituting Boc-D-Dap-OMe·HCl with alternative Dap derivatives introduces multiple orthogonal risks that compromise synthetic outcomes. The D-Dap scaffold contains two amino groups requiring differential protection; the regiospecific placement of the Boc group on the β-amine (versus the α-amine) dictates which functional group participates in peptide bond formation and which remains available for orthogonal modification [1]. Enantiomeric substitution—using the L-enantiomer or racemic mixture—alters peptide stereochemistry and biological activity without compensatory benefit, while the absence of the hydrochloride salt form reduces solubility in polar aprotic solvents such as DMF and DMSO, limiting compatibility with standard SPPS conditions . Furthermore, replacing the Boc group with Fmoc introduces base-lability orthogonal incompatibility when acid-sensitive side-chain protections are required elsewhere in the sequence [2].

Quantitative Comparative Evidence: Boc-D-Dap-OMe·HCl vs. Alternative Dap Derivatives and Protection Schemes


Chiral Purity: D-Enantiomer Specific Rotation Specification vs. Racemic or L-Enantiomer Substitutes

Boc-D-Dap-OMe·HCl is supplied with a defined optical rotation specification of [α]D²⁰ = -37.0 to -43.0° (C=1 in DMF), confirming consistent D-enantiomer configuration and chiral integrity . In contrast, racemic Boc-Dap-OMe·HCl or the L-enantiomer counterpart (Boc-L-Dap-OMe·HCl) would exhibit optical rotation values of approximately zero or positive magnitude, respectively, but such specifications are not routinely provided for non-stereochemically defined alternatives. Procurement of unspecified stereochemistry introduces uncontrolled variability into peptide secondary structure and bioactivity.

Peptide Synthesis Chiral Building Blocks Enantiomeric Purity

HPLC Purity Benchmarking: ≥ 99% Specification vs. Standard 95% Grade for Sensitive Peptide Assembly

Boc-D-Dap-OMe·HCl is commercially available with a purity specification of ≥ 99% by HPLC . In comparison, standard research-grade batches of this compound are typically supplied at 95% purity . The ≥ 99% specification reduces the cumulative risk of byproduct accumulation during iterative coupling steps in SPPS, where each cycle's impurities propagate through the elongating peptide chain.

Analytical Quality Control Peptide Synthesis Purity Specification

Hydrochloride Salt Form: Solubility and Handling Advantages vs. Free Base in SPPS Workflows

Boc-D-Dap-OMe is supplied as the hydrochloride salt (molecular formula C9H19ClN2O4, MW 254.71), which enhances solubility in polar aprotic solvents (DMF, DMSO) and improves crystallinity and storage stability compared to the free base form (C9H18N2O4, MW 218.25) . The free base lacks the counterion and exhibits lower polarity, potentially reducing compatibility with standard SPPS solvent systems. The hydrochloride form also facilitates accurate weighing due to reduced hygroscopicity.

Peptide Synthesis Salt Form Selection Solubility

Boc Protection Orthogonality: Acid-Labile Selectivity vs. Fmoc-D-Dap-OMe in Mixed-Strategy Peptide Synthesis

The Boc protecting group on Boc-D-Dap-OMe·HCl is removed under acidic conditions (e.g., TFA), whereas the alternative Fmoc-D-Dap-OMe derivative requires basic deprotection (e.g., piperidine/DMF) [1]. This orthogonal difference enables Boc-D-Dap-OMe·HCl to be used in Fmoc-SPPS strategies where temporary side-chain protection that is orthogonal to both Fmoc and acid-labile side-chain protections is required. In contrast, Fmoc-D-Dap-OMe cannot serve this role because its base-labile Fmoc group would be prematurely cleaved during standard Fmoc-deprotection cycles, eliminating the orthogonality advantage [2].

Orthogonal Protection Boc vs Fmoc Solid-Phase Peptide Synthesis

Validated Application Scenarios for Boc-D-Dap-OMe·HCl Procurement in Peptide-Based Research and Development


Fmoc-SPPS of Peptides Requiring Orthogonal Side-Chain Modification at Dap Residues

In Fmoc-based solid-phase peptide synthesis, Boc-D-Dap-OMe·HCl serves as a building block that provides a Boc-protected β-amino group orthogonal to the Fmoc-protected α-amino group. This enables selective β-amine deprotection (with TFA) for site-specific side-chain functionalization—such as N-alkylation, acylation, or cyclization—while the Fmoc group remains intact for continued chain elongation [1]. This orthogonal strategy is essential for synthesizing branched peptides, peptide–drug conjugates, and macrocyclic peptides where the Dap side-chain participates in ring formation [2].

Synthesis of Antimicrobial Cyclic Peptides Utilizing Dap-Mediated Lactam Bridges

Cyclic antimicrobial peptides incorporating D-Dap residues with side-chain-to-main-chain lactam bridges exhibit enhanced proteolytic stability and antibacterial activity. Boc-D-Dap-OMe·HCl provides the necessary orthogonally protected diamino acid scaffold to construct these intramolecular cycles [1]. The D-configuration contributes to β-turn stabilization within the macrocyclic structure, a conformational feature correlated with improved antimicrobial potency and reduced hemolytic activity [2].

Construction of Dap-Containing Peptidomimetics for Protease-Resistant Therapeutic Candidates

Boc-D-Dap-OMe·HCl enables the incorporation of the non-proteinogenic 2,3-diaminopropionic acid residue into peptidomimetic sequences, conferring resistance to proteolytic degradation [1]. The D-stereochemistry of the Dap residue, as verified by the negative optical rotation specification [2], further enhances metabolic stability by reducing recognition by endogenous proteases that preferentially cleave L-amino acid-containing substrates.

Boc-Strategy SPPS of Acid-Stable Peptide Sequences Compatible with HF Cleavage

For peptide sequences containing acid-sensitive residues or requiring final cleavage with hydrofluoric acid (HF), Boc-D-Dap-OMe·HCl integrates seamlessly into Boc-strategy SPPS. The Boc group is removed with TFA during standard Boc-SPPS cycles, while the methyl ester remains intact until final HF cleavage [1]. This compatibility makes the compound a preferred building block for large-scale industrial peptide manufacturing where Boc/Bzl chemistry remains the established standard [2].

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